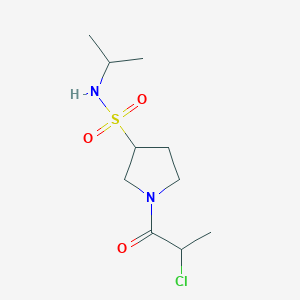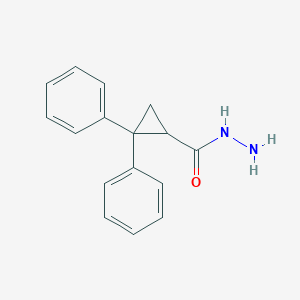![molecular formula C18H13N3O5S B2455577 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 864860-93-5](/img/structure/B2455577.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It is also known as Benzeneacetamide, N- (2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitro-4- [ (3-nitrobenzoyl)amino]- [ACD/Index Name] N- {4- [2- (2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamid [German] [ACD/IUPAC Name] N- {4- [2- (2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide [ACD/IUPAC Name] .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield an intermediate, which is then treated with different alkyl/aralkyl halides .Mécanisme D'action
Target of Action
The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of fatty acids to regulators of inflammation.
Mode of Action
This compound interacts with its targets by inhibiting their activity . By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. On the other hand, inhibition of lipoxygenase disrupts the production of inflammatory mediators.
Biochemical Pathways
The action of this compound affects the cholinergic and arachidonic acid pathways . The cholinergic pathway is involved in the transmission of nerve impulses, and its modulation can affect neurological functions. The arachidonic acid pathway, on the other hand, is involved in the inflammatory response, and its disruption can lead to changes in inflammation and pain perception.
Result of Action
The inhibition of cholinesterase and lipoxygenase enzymes by this compound can lead to a range of molecular and cellular effects. Increased acetylcholine levels can enhance nerve impulse transmission, while reduced production of inflammatory mediators can decrease inflammation .
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments is its high potency and selectivity towards specific disease targets. This compound has shown minimal toxicity and side effects, making it an ideal candidate for further preclinical and clinical studies. However, the limitations of this compound include its high cost and limited availability, which may hinder its widespread use in scientific research.
Orientations Futures
The potential applications of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide in various areas of scientific research are vast, and several future directions can be explored. One of the primary directions is the further optimization of the synthesis method to improve the yield and reduce the cost of the compound. Additionally, further studies are needed to elucidate the specific disease targets and mechanisms of action of this compound, which can aid in the development of more effective drug candidates. Finally, the development of novel drug delivery systems and formulations can enhance the therapeutic efficacy of this compound and improve its clinical utility.
In conclusion, this compound is a promising chemical compound with potential applications in various areas of scientific research. Its high potency and selectivity towards specific disease targets make it an ideal candidate for further preclinical and clinical studies. However, further research is needed to elucidate its specific disease targets and mechanisms of action and optimize its synthesis method to improve its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thioamide and nitrobenzoyl chloride. This reaction leads to the formation of this compound as the final product.
Applications De Recherche Scientifique
Applications antibactériennes
Ce composé a montré un potentiel significatif en tant qu'agent antibactérien. Il a été trouvé comme étant le meilleur agent antibactérien contre B. subtilis, inhibant 60,04 % de la croissance du biofilm bactérien . Il était également le deuxième plus actif contre E. coli .
Inhibition de la formation de biofilms
Le composé a été utilisé dans des études axées sur l'inhibition des biofilms, en particulier ceux formés par Escherichia coli et Bacillus subtilis . Les biofilms sont une préoccupation majeure dans les milieux médicaux et industriels en raison de leur résistance aux agents antimicrobiens et aux désinfectants.
Activité hémolytique
Le composé a été étudié pour son activité hémolytique. L'hémolyse est la dégradation des globules rouges, et les composés capables de contrôler ce processus ont des applications potentielles dans le traitement de maladies comme le paludisme .
Applications antifongiques
Les sulfamides, un groupe de composés auquel appartient cette molécule, sont largement utilisés comme agents antifongiques . Ils peuvent inhiber la croissance des champignons, ce qui les rend utiles dans le traitement des infections fongiques .
Applications anti-inflammatoires
Les sulfamides sont également connus pour leurs propriétés anti-inflammatoires . Ils peuvent réduire l'inflammation, qui est un facteur clé dans de nombreuses maladies, notamment l'arthrite et les maladies auto-immunes .
Applications antiprotozoaires
Les sulfamides ont été utilisés comme agents antiprotozoaires . Les protozoaires sont un groupe d'organismes unicellulaires, dont certains peuvent provoquer des maladies chez l'homme. Les sulfamides peuvent inhiber la croissance de ces organismes, contribuant ainsi au traitement des infections protozoaires .
Applications antivirales
Les sulfamides sont utilisés dans les médicaments antiviraux . Ils peuvent inhiber la réplication des virus, ce qui les rend utiles dans le traitement des infections virales .
Applications antimigraineuses
Les sulfamides sont utilisés dans les médicaments antimigraineux . Ils peuvent contribuer à réduire la fréquence et la gravité des migraines, améliorant ainsi la qualité de vie des personnes souffrant de cette maladie .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide are largely due to its interactions with various biomolecules. The compound has been found to inhibit biofilm formation in Escherichia coli and Bacillus subtilis . This suggests that it may interact with enzymes and proteins involved in bacterial biofilm formation.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been found to inhibit the growth of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are often resistant to antibiotics . This suggests that the compound may influence cell signaling pathways and gene expression related to biofilm formation.
Molecular Mechanism
Its ability to inhibit bacterial biofilm formation suggests that it may bind to and inhibit enzymes involved in this process .
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-17(11-1-4-13(5-2-11)21(23)24)20-18-19-14(10-27-18)12-3-6-15-16(9-12)26-8-7-25-15/h1-6,9-10H,7-8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXOJMPBPVREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2455496.png)
![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide](/img/structure/B2455497.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)
![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2455503.png)
![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)


![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)
![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)


![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)